molecular formula C13H14ClNO B5742959 4-chloro-3-ethyl-8-methoxy-2-methylquinoline

4-chloro-3-ethyl-8-methoxy-2-methylquinoline

Cat. No.: B5742959
M. Wt: 235.71 g/mol
InChI Key: ZNIRMMHYZZNFNX-UHFFFAOYSA-N
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Description

4-chloro-3-ethyl-8-methoxy-2-methylquinoline: is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

4-chloro-3-ethyl-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-4-9-8(2)15-13-10(12(9)14)6-5-7-11(13)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIRMMHYZZNFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethyl-8-methoxy-2-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 4-chloro-2-methylquinoline, the introduction of ethyl and methoxy groups can be achieved through Friedel-Crafts alkylation and methylation reactions, respectively. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The use of microwave irradiation and eco-friendly catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethyl-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-chloro-3-ethyl-8-methoxy-2-methylquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: The compound is used in the development of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-3-ethyl-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-8-methoxy-2-methylquinoline
  • 4-chloro-7-methoxy-2-methylquinoline
  • 2-chloro-5,8-dimethoxy-4-methylquinoline
  • 4-chloro-6-methoxy-2-methylquinoline

Uniqueness

4-chloro-3-ethyl-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the methoxy group at the 8-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities .

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